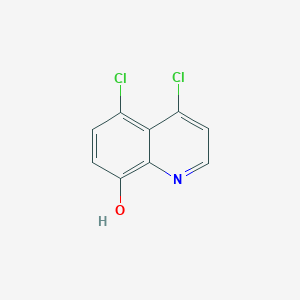
4,5-Dichloroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
化学反応の分析
Types of Reactions: 4,5-Dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydroquinolines, and substituted quinolines .
科学的研究の応用
4,5-Dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is used in the study of bacterial and fungal infections.
Medicine: It has potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: The compound is used in the formulation of disinfectants and preservatives
作用機序
The mechanism of action of 4,5-Dichloroquinolin-8-ol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .
類似化合物との比較
5-Chloro-8-quinolinol: Similar structure but with only one chlorine atom at the 5th position.
5,7-Dichloro-8-quinolinol: Contains chlorine atoms at the 5th and 7th positions.
8-Hydroxyquinoline: Lacks chlorine atoms but has a hydroxyl group at the 8th position.
Comparison: 4,5-Dichloroquinolin-8-ol is unique due to the specific positioning of chlorine atoms, which enhances its antimicrobial properties compared to its analogs. The presence of two chlorine atoms increases its lipophilicity, allowing better penetration into microbial cell membranes .
特性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
4,5-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-7(13)9-8(5)6(11)3-4-12-9/h1-4,13H |
InChIキー |
PBAMBOGVKVVQCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=CC=NC2=C1O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
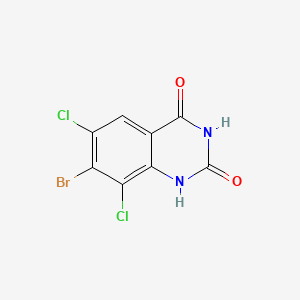


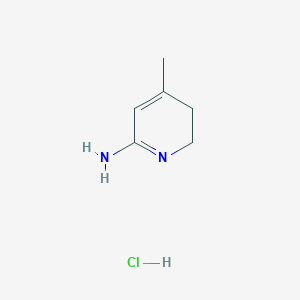
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
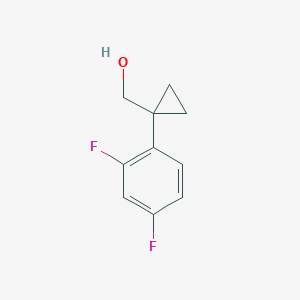
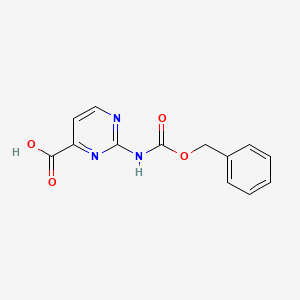


![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
